molecular formula C13H13FN2S2 B3126880 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine CAS No. 338393-00-3

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine

Cat. No.: B3126880
CAS No.: 338393-00-3
M. Wt: 280.4 g/mol
InChI Key: IPHXTOIAKFRZBQ-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) linked to a 4-fluorophenyl-substituted thiazole moiety. Thiomorpholine derivatives are of significant interest in medicinal chemistry due to their enhanced lipophilicity compared to morpholine analogs, attributed to the sulfur atom replacing oxygen . This compound serves as a versatile intermediate in drug development, particularly in kinase inhibitors and antimicrobial agents, where structural modifications on the thiazole and aryl groups modulate biological activity .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2S2/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHXTOIAKFRZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235912
Record name 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-00-3
Record name 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Reduction: Reduction reactions can modify the fluorophenyl group or the thiazole ring.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine has potential applications in drug development due to its biological activity. The thiazole ring is known for its role in enhancing the pharmacological properties of compounds.

Case Study: Anticancer Activity
Research has indicated that derivatives of thiazole exhibit anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models. The presence of the fluorophenyl group may enhance the compound's interaction with cancer cell receptors, leading to apoptosis in malignant cells.

Antimicrobial Activity

Thiazole-containing compounds are often investigated for their antimicrobial properties. Studies have shown that modifications to the thiazole structure can lead to enhanced activity against various bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Materials Science

The unique structural characteristics of this compound make it suitable for developing new materials, particularly in organic electronics and polymers.

Application: Conductive Polymers
Research indicates that incorporating thiazole derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

Compound NameStructure FeaturesNotable Activity
Thiazole Derivative ALacks fluorine substitutionModerate antimicrobial
Thiazole Derivative BContains methyl group instead of fluorineEnhanced anticancer activity
This compound Fluorinated phenyl and thiomorpholine ringPotentially high bioactivity

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The fluorophenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole (Compound 4) : Structural similarity: Shares the 4-fluorophenyl-thiazole core but incorporates a chlorophenyl group instead of thiomorpholine. Crystallography: Isostructural with 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine (triclinic, P 1 symmetry), but halogen substitution (Cl vs. F) induces minor adjustments in crystal packing. Conformational differences: The pyrazole-triazole side chain introduces torsional strain, reducing planarity compared to the thiomorpholine derivative.
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole (Compound 5) :

    • Impact of fluorine : Fluorine’s electronegativity enhances dipole interactions, leading to tighter molecular packing than the chloro analog.
    • Biological relevance : Fluorine’s metabolic stability may improve pharmacokinetic profiles in drug candidates.

Thiomorpholine vs. Morpholine Derivatives

  • 4-(4-Nitrophenyl)thiomorpholine vs. Morpholine Analog :

    • Lipophilicity : Thiomorpholine’s sulfur atom increases logP by ~0.5 units compared to morpholine, enhancing membrane permeability.
    • Crystal packing : Thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds involving sulfur-adjacent methylenes, absent in the morpholine analog.
    • Metabolic soft spots : Thiomorpholine’s sulfur is prone to oxidation, forming sulfoxides/sulfones, which can be exploited for prodrug design .
  • 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine :

    • Electronic effects : Oxygen in morpholine reduces electron density on the thiazole ring compared to thiomorpholine, altering reactivity in electrophilic substitutions.

Piperazine and Pyrazole Derivatives

  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine :

    • Flexibility : Piperazine’s conformational flexibility may enhance binding to diverse biological targets but reduce selectivity.
    • Basicity : Higher pKa (~9.5) compared to thiomorpholine (pKa ~7.8) influences protonation states under physiological conditions.
  • Pyrazole-thiadiazole Hybrid (C₂₈H₂₂BrFN₆S) : Planarity and stacking: Pyrazole introduces non-planar distortions (dihedral angles up to 64.48°), reducing π-π stacking efficiency compared to thiomorpholine derivatives. Crystal interactions: Relies on C–H···N/F interactions for 3D packing, contrasting with thiomorpholine’s sulfur-mediated dimers.

Functional Group Variations on the Thiazole Core

Carbaldehyde and Acetamide Derivatives

  • 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde :

    • Reactivity : The aldehyde group enables condensation reactions for Schiff base formation, a feature absent in thiomorpholine derivatives.
    • Applications : Used as a building block in antidiabetic and antifungal agents.
  • 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide :

    • Hydrogen bonding : The acetamide group participates in N–H···O interactions, improving solubility in polar solvents.
    • Biological activity : Demonstrated in kinase inhibition studies due to its hydrogen-bonding capacity.

Halogenated and Aryl-Substituted Analogs

  • 2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide :

    • Electrophilicity : The chloroacetamide moiety enhances reactivity in nucleophilic substitutions, useful in combinatorial chemistry.
    • Toxicity profile : Chlorine may increase cytotoxicity compared to fluorine-substituted analogs.
  • 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide : Steric effects: Dichlorophenyl substitution creates steric hindrance, reducing binding affinity in enzyme assays compared to mono-halogenated analogs.

Biological Activity

The compound 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis

While specific synthetic routes for this compound are not extensively documented in the literature, derivatives of thiazole and thiomorpholine have been synthesized through various methods including cyclization reactions and functional group modifications. The synthesis typically involves the reaction of appropriate thioketones with amines or thiazole derivatives under controlled conditions.

Antimicrobial Activity

Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain thiazole-based compounds displayed inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, a derivative showed IC50 values in the micromolar range against breast cancer cells, indicating promising cytotoxic effects . The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival.

Enzyme Inhibition

Enzymatic inhibition is another area where thiazole derivatives excel. Compounds similar to this compound have been tested for their ability to inhibit protein tyrosine phosphatases (PTPs), which play a role in various cellular processes including growth and differentiation. The selectivity and potency of these compounds can be optimized through structural modifications .

Case Studies

StudyCompoundBiological ActivityFindings
Thiazole DerivativeAntimicrobialEffective against E. coli and S. aureus
Thiazole AnalogAnticancerInduced apoptosis in breast cancer cells (IC50 ~ 5 µM)
PTP InhibitorEnzyme InhibitionSelective for PTP1B with IC50 values < 10 µM

Q & A

Q. What analytical workflows ensure reproducibility in hybrid compound characterization?

  • Methodological Answer : Combine hyphenated techniques (LC-MS/MS for purity), elemental analysis (CHNS for C, H, N content), and thermal methods (DSC for melting point verification). For example, deviations >0.3% in nitrogen content indicate impurities requiring recrystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine
Reactant of Route 2
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4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine

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